molecular formula C9H10N4O B2785616 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine CAS No. 1410821-14-5

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine

Cat. No.: B2785616
CAS No.: 1410821-14-5
M. Wt: 190.206
InChI Key: GTZDLRYHECMOKK-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is a chemical compound with the molecular formula C9H10N4O It is a pyrimidine derivative that features a hydrazino group at the 2-position and a 5-methyl-2-furyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine typically involves the reaction of 4-(5-methyl-2-furyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is not well-documented. it is likely that the compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazino group may play a key role in these interactions, potentially forming covalent bonds with target molecules or participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: This compound features a trifluoromethyl group instead of the 5-methyl-2-furyl group.

    2-Hydrazino-4-(phenyl)pyrimidine: This compound has a phenyl group at the 4-position.

    2-Hydrazino-4-(methyl)pyrimidine: This compound has a simple methyl group at the 4-position.

Uniqueness

2-Hydrazino-4-(5-methyl-2-furyl)pyrimidine is unique due to the presence of the 5-methyl-2-furyl group, which may impart specific chemical and biological properties

Properties

IUPAC Name

[4-(5-methylfuran-2-yl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-2-3-8(14-6)7-4-5-11-9(12-7)13-10/h2-5H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZDLRYHECMOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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